Phosphoric acid, isooctyl ester

説明

準備方法

Synthetic Routes and Reaction Conditions: Phosphoric acid, isooctyl ester, is typically synthesized through an esterification reaction. This involves reacting isooctanol with phosphoric acid in the presence of an esterification agent and a catalyst . The reaction conditions usually include heating the mixture to facilitate the formation of the ester and the removal of water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

化学反応の分析

Types of Reactions: Phosphoric acid, isooctyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form phosphoric acid and isooctanol.

Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.

Substitution: The ester group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using water or aqueous solutions under acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution: Involves reagents like alkyl halides or other electrophiles.

Major Products:

Hydrolysis: Phosphoric acid and isooctanol.

Oxidation: Various phosphoric acid derivatives.

Substitution: Substituted phosphoric acid esters.

科学的研究の応用

Industrial Applications

-

Catalysis and Chemical Synthesis

- Phosphoric acid, isooctyl ester serves as a catalyst in various chemical reactions, particularly in the production of polymers and plastics. It enhances reaction rates and improves yields in synthetic processes .

- It is also used as a curing agent in resin formulations, facilitating the hardening process of epoxy resins and polyurethanes .

-

Dispersing Agent

- The compound acts as an effective dispersing agent for pigments in coatings and inks. Its ability to stabilize pigment dispersions enhances the quality of paints and coatings by improving color consistency and application properties .

- In the agricultural sector, it is utilized in pesticide formulations to enhance the dispersion of active ingredients, ensuring uniform application on crops .

- Flame Retardants

- Plasticizers

- Oil Additives

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Polymer production | Increased reaction rates |

| Dispersing Agent | Pigment dispersion in coatings | Improved color consistency |

| Flame Retardants | Plastics and textiles | Reduced flammability |

| Plasticizers | Flexible plastic products | Enhanced flexibility |

| Oil Additives | Lubricants | Improved thermal stability |

Case Studies

-

Polymer Production

- A study conducted by Obermeier GmbH demonstrated that incorporating isooctyl phosphate into polymer formulations significantly improved mechanical properties, such as tensile strength and elongation at break. This enhancement is attributed to its role as a plasticizer and processing aid during polymer synthesis .

-

Pigment Dispersion

- Research published by Actylis highlighted the effectiveness of diisooctyl phosphate in stabilizing pigment dispersions for water-based paints. The study found that formulations containing this ester exhibited superior stability over time compared to those without it, leading to longer shelf life and better performance during application .

- Flame Retardant Efficacy

作用機序

The mechanism of action of phosphoric acid, isooctyl ester, involves its ability to act as a catalyst and solvent in various chemical reactions. It facilitates the formation of reaction intermediates and stabilizes transition states, thereby increasing the reaction rate . The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

生物活性

Phosphoric acid, isooctyl ester (CAS Number: 12645-53-3), is an organophosphate compound that has garnered attention due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including metabolism, toxicity, and relevant case studies.

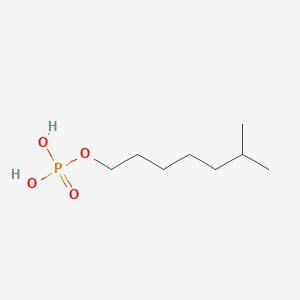

- Chemical Formula : CHOP

- Molecular Mass : 210.21 g/mol

- IUPAC Name : [(6-methylheptyl)oxy]phosphonic acid

- Classification : Monoalkyl phosphates

This compound belongs to the class of organic compounds known as monoalkyl phosphates, which are characterized by a phosphate group linked to a single alkyl chain. This structural feature influences its biological interactions and metabolic pathways.

Metabolism and Absorption

Research indicates that phosphoric acid esters, including isooctyl ester, are hydrolyzed in vivo to yield phosphate and corresponding alcohols. A study involving rats demonstrated that after administration, the ester was efficiently absorbed and metabolized, with no evidence of accumulation in the body . The metabolites were primarily excreted in urine, indicating effective clearance from the system.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : The oral LD50 was found to be greater than 2 g/kg in rat studies, suggesting low acute toxicity .

- Genotoxicity : In Ames tests and other assays, phosphoric acid esters did not exhibit mutagenic properties, indicating they are likely non-genotoxic .

- Irritation Potential : Some alkyl phosphates have shown mild irritation in dermal studies but are generally considered non-irritating at lower concentrations .

Case Studies and Research Findings

- Study on Metabolism :

- Carcinogenicity Assessment :

- Environmental Impact :

Summary Table of Biological Activity

| Property | Finding |

|---|---|

| Chemical Structure | Monoalkyl phosphate |

| Metabolism | Hydrolyzed to phosphate and alcohol |

| Acute Toxicity (LD50) | > 2 g/kg (oral) |

| Genotoxicity | Non-genotoxic in standard assays |

| Carcinogenicity | No evidence of carcinogenic effects |

| Environmental Risk | Low risk at current exposure levels |

特性

IUPAC Name |

6-methylheptyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINQJTUMGQYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874012 | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26403-12-3, 12645-53-3, 3256-92-6 | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。